Methyl 3-acetamido-4-nitrothiophene-2-carboxylate CAS 80615-53-8
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate CAS 80615-53-8
An In-depth Technical Guide to Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a highly functionalized heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging substituted thiophene scaffolds for the synthesis of novel chemical entities. This guide delves into the compound's synthesis, physicochemical properties, chemical reactivity, and potential applications, with a focus on the underlying scientific principles and practical laboratory considerations.
Introduction and Strategic Importance
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a substituted thiophene, a class of sulfur-containing heterocycles that are cornerstones of modern medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring and is found in numerous marketed drugs, where it often imparts favorable pharmacokinetic and pharmacodynamic properties. Thiophene-based compounds have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.
The subject of this guide is strategically functionalized with four distinct groups on the thiophene core:
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Methyl Ester (C2): Provides a reactive handle for conversion into carboxylic acids, amides, or other derivatives, enabling library synthesis and structure-activity relationship (SAR) studies.
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Acetamido Group (C3): A key directing group for synthesis that also serves as a hydrogen bond donor and acceptor, influencing molecular interactions and solubility.
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Nitro Group (C4): A strong electron-withdrawing group that modulates the electronic properties of the thiophene ring. Critically, it serves as a synthetic precursor to a primary amine, opening pathways to complex fused heterocyclic systems.
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Thiophene Core: The central scaffold, offering a unique electronic and steric profile for molecular design.
This guide presents a logical and robust synthetic pathway to this versatile building block and explores its potential as a starting point for creating diverse and complex molecules for drug discovery and materials science.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in research and development.
Structural Information
Caption: 2D Structure of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.
Key Properties
| Property | Value | Source |
| CAS Number | 80615-53-8 | |
| Molecular Formula | C₈H₈N₂O₅S | |
| Molecular Weight | 244.22 g/mol | N/A |
| IUPAC Name | Methyl 3-acetamido-4-nitrothiophene-2-carboxylate | N/A |
| Appearance | (Predicted) Pale yellow to orange solid | N/A |
Synthesis and Purification Workflow
A robust and reproducible synthesis is critical for the utilization of any chemical building block. The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate can be logically achieved via a three-step sequence starting from the foundational Methyl 3-aminothiophene-2-carboxylate.
Overall Synthetic Strategy
The proposed pathway involves the initial synthesis of the aminothiophene core, followed by protection of the amine via acetylation, and finally, a regioselective nitration to install the nitro group at the C4 position.
Caption: Proposed three-step synthesis workflow for the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4)
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Causality & Expertise: This protocol is adapted from established patent literature for thiophene synthesis. The reaction proceeds via a base-mediated condensation and cyclization. The use of sodium methoxide is critical for deprotonating the thioglycolate, initiating the cascade. The reaction is performed under anhydrous conditions to prevent hydrolysis of the ester and quenching of the base.
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Methodology:
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Suspend sodium methoxide (1.1 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of methyl thioglycolate (1.0 eq.) in the anhydrous solvent dropwise to the stirred suspension, maintaining the temperature below 5 °C.
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After the addition is complete, add a solution of α,β-dichloropropiononitrile (1.0 eq.) in the anhydrous solvent dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring completion by TLC.
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Workup: Carefully quench the reaction with water and adjust the pH to ~6-7 with acetic acid. Separate the organic layer.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation or by recrystallization from methanol to yield colorless needles.
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Protocol 2: Acetylation to Methyl 3-acetamido-2-thiophenecarboxylate (CAS 22288-79-5)
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Causality & Expertise: This is a standard N-acetylation. The amino group of the starting material is a nucleophile that attacks the electrophilic carbonyl carbon of acetic anhydride. A base like pyridine or triethylamine is used to scavenge the acetic acid byproduct and catalyze the reaction. This step is crucial as the resulting acetamido group is a potent ortho-, para- directing group, which will dictate the regioselectivity of the subsequent nitration step.
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Methodology:
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Dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add pyridine or triethylamine (1.2 eq.) and cool the solution to 0 °C.
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Add acetic anhydride (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis shows complete consumption of the starting material.
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Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the product, which has a reported melting point of 100 °C.
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Protocol 3: Nitration to Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8)
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Causality & Expertise: This is the key regioselective step. The electrophile is the nitronium ion (NO₂⁺), generated from nitric acid[1]. The substitution position on the thiophene ring is dictated by the existing substituents. The 3-acetamido group is a strongly activating ortho-, para- director, while the 2-carboxylate group is a deactivating meta- director. Both groups direct electrophilic attack to the C4 and C5 positions. The acetamido group's powerful activating and directing effect is dominant, leading to substitution at the adjacent C4 position. Using fuming nitric acid in acetic acid at low temperature provides a controlled source of the nitronium ion while minimizing degradation of the electron-rich thiophene ring[2][3].
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Methodology:
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Dissolve Methyl 3-acetamido-2-thiophenecarboxylate (1.0 eq.) in glacial acetic acid in a flask protected from moisture.
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Cool the solution to 0-5 °C using an ice-salt bath.
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Slowly add fuming nitric acid (>90%, 1.1 eq.) dropwise while vigorously stirring, ensuring the internal temperature does not exceed 10 °C.
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Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress carefully by TLC.
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Workup: Once the reaction is complete, pour the mixture slowly into a beaker of ice water with stirring.
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A precipitate (typically yellow or orange) should form. Collect the solid by vacuum filtration.
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Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
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Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
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Chemical Reactivity and Applications in Drug Discovery
The true value of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate lies in its potential for diversification into a wide range of more complex molecules.
Caption: Key reaction pathways for diversifying the target compound.
Key Chemical Transformations
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Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard conditions like SnCl₂ in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation yields a highly valuable methyl 3-acetamido-4-aminothiophene-2-carboxylate intermediate. This vicinal diamine precursor is primed for cyclocondensation reactions to form fused heterocyclic systems, such as thieno[3,4-b]pyrazines or thieno[3,4-d]imidazoles, which are scaffolds of significant interest in medicinal chemistry.
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Ester Modification:
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Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will yield the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive carboxamide libraries for SAR exploration. Thiophene-2-carboxamides are a well-established class of biologically active molecules, with some showing potential as antibacterial agents and enzyme inhibitors[4].
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Direct Amination: The ester can also be directly converted to amides via aminolysis, although this often requires harsher conditions than the two-step hydrolysis-coupling sequence.
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Potential Therapeutic Applications
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Antibacterial Agents: Nitrothiophenes have been studied for their biological activity, with some derivatives showing broad-spectrum antibacterial properties[5]. The title compound itself, or derivatives thereof, could be investigated as potential antibacterial leads.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core with specific hydrogen bonding patterns. The carboxamide derivatives accessible from this scaffold could be designed to target the hinge region of various protein kinases. For instance, related thiophene amides have been identified as selective inhibitors of c-Jun N-terminal kinases (JNKs)[6].
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Scaffolds for CNS-Active Agents: The thiophene core is present in drugs targeting the central nervous system. The versatility of this building block allows for the synthesis of compounds with modulated polarity and lipophilicity, which are key parameters for crossing the blood-brain barrier.
Safety and Handling
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General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Hazards of Nitrated Aromatics: Aromatic nitro compounds should be treated as potentially toxic and mutagenic. Avoid inhalation of dust and contact with skin and eyes. They can be thermally sensitive, although the risk is lower for mononitrated compounds compared to polynitrated explosives.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its synthesis, while requiring careful control, is based on well-established and logical chemical transformations. The compound’s dense functionalization provides multiple handles for subsequent chemical modification, making it an ideal starting point for the generation of diverse molecular libraries. Its utility as a precursor to vicinal diaminothiophenes and thiophene carboxamides positions it as a valuable tool for accessing novel heterocyclic scaffolds with the potential for significant biological activity.
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